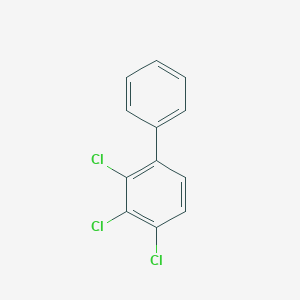

2,3,4-Trichlorobiphenyl

概要

説明

2,3,4-Trichlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is a group of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity .

化学反応の分析

Types of Reactions: 2,3,4-Trichlorobiphenyl undergoes various chemical reactions, including:

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O2).

Reduction: Palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen (H2).

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Hydroxylated biphenyls.

Reduction: Biphenyl and lower chlorinated biphenyls.

Substitution: Functionalized biphenyls with different substituents

科学的研究の応用

Industrial Applications

PCBs were historically used in a variety of industrial applications due to their chemical stability and insulating properties. Although the production of PCBs has been largely banned or restricted in many countries due to their environmental and health risks, understanding their past applications is crucial.

- Electrical Equipment : PCBs were commonly used as dielectric fluids in capacitors and transformers because of their excellent insulating properties and thermal stability.

- Hydraulic Fluids : They were also utilized in hydraulic systems due to their ability to withstand high temperatures and pressures.

- Plasticizers : In some cases, PCBs served as plasticizers in rubber and resins, enhancing flexibility and durability.

- Paints and Adhesives : They were included in formulations for paints, inks, and adhesives to improve performance characteristics.

Biological Effects and Toxicology

Research has highlighted the biological effects of 2,3,4-trichlorobiphenyl on living organisms. Understanding these effects is essential for assessing the risks associated with exposure.

- Metabolism : Studies have shown that PCBs can induce drug metabolism pathways in mammals. For example, PCB 28 has been found to influence hepatic glutathione levels and related enzymes in animal models . This metabolism can lead to the formation of reactive metabolites that may contribute to oxidative stress.

- Toxicity : Long-term exposure to PCBs has been linked to liver injury and potential carcinogenic effects. Animal studies indicate that even lower doses can cause significant liver damage over time .

- Endocrine Disruption : PCBs are known endocrine disruptors. Research indicates that they can interfere with hormonal functions, potentially leading to reproductive and developmental issues .

Environmental Impact

The environmental persistence of PCBs poses significant challenges for ecosystems worldwide.

- Bioaccumulation : this compound is persistent in the environment and tends to bioaccumulate in animal tissues. This accumulation can lead to biomagnification through food chains .

- Detection in Ecosystems : Studies have detected PCBs in various environmental matrices, including soil and water samples from remote areas . Their widespread presence highlights the need for ongoing monitoring and remediation efforts.

- Degradation Studies : Research into microbial degradation of PCBs shows promise for bioremediation strategies. Certain bacteria have been identified that can metabolize PCB congeners like this compound . Understanding these processes could aid in developing effective cleanup methods.

Regulatory Status

Due to their toxicological profiles and environmental persistence, PCBs are heavily regulated under various national and international laws.

- Bans and Restrictions : The production of PCBs was banned in many countries during the late 20th century due to health concerns. However, legacy contamination remains an issue.

- Monitoring Programs : Governments have established monitoring programs to assess PCB levels in the environment and human populations. These programs aim to mitigate exposure risks and track remediation efforts.

Case Studies

Several case studies illustrate the impact of this compound on health and the environment:

-

Case Study 1: Health Impact Assessment

In a study involving workers exposed to PCB-contaminated environments, significant correlations were found between exposure levels and increased incidence of liver dysfunction . This study underscores the importance of occupational safety measures. -

Case Study 2: Environmental Remediation

A bioremediation project aimed at cleaning up PCB-contaminated soil demonstrated successful degradation of PCB congeners through microbial action. The project highlighted the potential for using specific bacterial strains to enhance degradation rates of compounds like this compound .

作用機序

The mechanism of action of 2,3,4-Trichlorobiphenyl involves its interaction with cellular receptors and enzymes. Dioxin-like PCBs, including this compound, bind to the aryl hydrocarbon receptor (AhR). This binding alters the transcription of genes, leading to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . These changes can disrupt normal cellular functions and lead to toxic effects.

類似化合物との比較

- 2,3’,4-Trichlorobiphenyl

- 2,4,4’-Trichlorobiphenyl

- 2,2’,5,5’-Tetrachlorobiphenyl

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

Comparison: 2,3,4-Trichlorobiphenyl is unique in its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Compared to other trichlorobiphenyls, it has distinct environmental persistence and toxicity profiles. Its specific binding affinity to the aryl hydrocarbon receptor and subsequent gene expression changes make it a compound of particular interest in toxicological studies .

生物活性

2,3,4-Trichlorobiphenyl (PCB 28) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These compounds have been widely studied due to their environmental persistence and potential health impacts. This article examines the biological activity of this compound, focusing on its estrogenic and thyroid hormone activities, metabolic pathways, and implications for human health.

- Chemical Formula : C12H7Cl3

- Molecular Weight : 292.54 g/mol

- CAS Number : 12672-29-6

Estrogenic Activity

Research has indicated that this compound exhibits moderate estrogenic activity. A study utilizing a yeast two-hybrid assay demonstrated that while the compound showed some estrogenic effects in vitro, these effects were significantly reduced when exposed to metabolic activation via rat liver S9 preparations. Specifically, the hydroxylated derivative of PCB 28 (this compound-4-ol) displayed moderate estrogenicity but was rendered inactive after metabolic activation .

Table 1: Estrogenic Activity of PCB Congeners

| Compound | Estrogenic Activity | Metabolic Activation Effect |

|---|---|---|

| PCB 28 | Moderate | Inactive after S9 exposure |

| PCB 13 | Weak | Unchanged |

| PCB 10 | Moderate | Enhanced by S9 exposure |

Thyroid Hormone Activity

The thyroid hormone activity of various PCB congeners has also been assessed. In particular, certain metabolites of PCBs have been shown to exhibit varying degrees of thyroid hormone activity. For example, while some hydroxylated PCBs demonstrated weak thyroid activity, others like 2,2',3',4,6-pentachlorobiphenyl-3-ol exhibited stronger activity compared to PCB 28 .

Table 2: Thyroid Hormone Activity of PCB Congeners

| Compound | Thyroid Activity (%) | Metabolic Activation Effect |

|---|---|---|

| PCB 28 | Moderate (5% of T4) | Eliminated by S9 exposure |

| PCB 6 | Strong (15% of T4) | Weakened by S9 exposure |

Metabolism and Dechlorination

The metabolism of PCB 28 involves several key enzymatic pathways. Notably, biphenyl dioxygenase (Bph Dox) plays a critical role in the initial dioxygenation step during the degradation process. Mutations in Bph Dox can enhance its substrate specificity and degradation capabilities toward various chlorinated biphenyls .

Recent studies have also highlighted the role of cytochrome P450 enzymes in the biotransformation of PCBs. For instance, recombinant human CYP1A2 has been shown to facilitate the partial dechlorination of PCB 28 to form several hydroxylated metabolites .

Table 3: Metabolites Produced from PCB 28

| Metabolite | Source | Concentration (µg/L) |

|---|---|---|

| 3′-OH-PCB28 | HEK293 human cells | 0.21 |

| 5-OH-PCB28 | Human plasma | 16.41 |

| 4-OH-PCB31 | HEK293 human cells | 0.07 |

Case Studies and Health Implications

Several case studies have investigated the health implications associated with exposure to PCBs, including PCB 28. Epidemiological studies suggest a correlation between PCB exposure and various health outcomes such as endocrine disruption and increased cancer risk. Notably, animal studies have reported tumorigenic effects following long-term exposure to PCBs .

In one significant case study involving maternal exposure to PCBs through diet, researchers identified multiple hydroxylated metabolites in liver samples from offspring. This finding underscores the potential for bioaccumulation and transgenerational effects associated with PCB exposure .

特性

IUPAC Name |

1,2,3-trichloro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYHQGMDSZOPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074180 | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55702-46-0, 25323-68-6 | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55702-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61NYE2032D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。